ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.14265873 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a core structure in many biologically active compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets in a manner similar to other imidazole derivatives . These interactions can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of imidazole derivatives, it could potentially exert a variety of effects depending on the specific biological targets it interacts with .
Biological Activity
Ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and therapeutic implications based on available literature.
Molecular Structure:
- Molecular Formula: C20H23N7O3S
- Molecular Weight: 441.5 g/mol
- CAS Number: 1351604-91-5
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its potential as an inhibitor of various enzymes and its anticancer properties.
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes and pathologies.
Isoform | Inhibition Constant (K_i) | Notes |
---|---|---|
hCA I | K_i > 100 µM | No significant inhibition observed |
hCA II | 57.7 - 98.2 µM | Selective inhibition noted |
hCA IX | K_i > 100 µM | No significant inhibition observed |
hCA XII | K_i > 100 µM | No significant inhibition observed |
The compound demonstrated selective inhibition of hCA II, with K_i values indicating moderate potency compared to standard inhibitors like acetazolamide . This selectivity could be beneficial for targeting specific pathological conditions where hCA II is implicated.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy.
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, compounds similar to ethyl 2-{...} exhibited cytotoxic effects that were superior to those of the reference drug bleomycin. The structural modifications in the piperidine and thiazole moieties were found to enhance biological activity significantly .
Structure-Activity Relationship (SAR)
The structure of ethyl 2-{...} plays a critical role in its biological activity. Variations in substituents on the imidazole and pyrimidine rings have been shown to affect the potency and selectivity of enzyme inhibition.
Key Findings:
- Compounds with halogen substitutions (e.g., Cl, F) on aromatic rings displayed improved inhibitory activity against hCA II.
- The presence of specific functional groups was correlated with increased cytotoxicity in cancer cell lines.
Properties
IUPAC Name |
ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-18(28)14-10-30-19(23-14)24-17(27)13-3-6-25(7-4-13)15-9-16(22-11-21-15)26-8-5-20-12-26/h5,8-13H,2-4,6-7H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLFLCCLIFVRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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